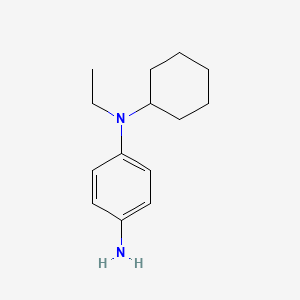

N1-Cyclohexyl-N1-ethylbenzene-1,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-N-cyclohexyl-4-N-ethylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-2-16(13-6-4-3-5-7-13)14-10-8-12(15)9-11-14/h8-11,13H,2-7,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDARUXWNKRPJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of N1 Cyclohexyl N1 Ethylbenzene 1,4 Diamine Reactions

Fundamental Reaction Mechanisms in Diamine Chemistry

The reactivity of aromatic diamines like N1-Cyclohexyl-N1-ethylbenzene-1,4-diamine is dominated by oxidation processes that involve the nitrogen atoms. These reactions proceed through complex, multi-step mechanisms, often involving the transfer of both electrons and protons, leading to the formation of radical intermediates.

Proton-Coupled Electron Transfer (PCET) Mechanisms

Proton-Coupled Electron Transfer (PCET) is a fundamental process in which both an electron and a proton are exchanged in a single kinetic step or in two separate, sequential steps. researchgate.net This mechanism is critical in the oxidation of PPDs as it provides a lower-energy pathway compared to the transfer of an electron alone, which would generate a high-energy, charged intermediate. researchgate.net

In the context of this compound, the initial step of oxidation often involves the removal of an electron and a proton from one of the secondary amine (N-H) groups. A concerted PCET pathway involves the simultaneous transfer of the electron and the proton to an oxidizing species. researchgate.net This avoids the formation of a highly unstable cation. Alternatively, a stepwise mechanism can occur, beginning with either electron transfer (ET) to form a radical cation, followed by proton transfer (PT), or vice versa (PTET). rsc.org The dominant pathway is influenced by factors such as the properties of the oxidant, the solvent, and the pH of the system. rsc.orgnih.gov The study of o-phenylenediamines has served as a valuable platform for evaluating intramolecular concerted proton-electron transfer reactions, providing a basis for understanding similar processes in p-phenylenediamines. chemrxiv.org

Radical Pathways in Oxidative Transformations

The one-electron oxidation of N-substituted p-phenylenediamines is a hallmark of their chemistry, leading to the formation of relatively stable aminium radical cations. beilstein-journals.org This process is central to their function as antioxidants. The initial oxidation of the diamine generates a radical cation, which can then undergo further reactions. acs.org

For this compound, the loss of an electron from one of the nitrogen atoms results in a radical cation intermediate. This species can be stabilized by delocalization of the unpaired electron across the aromatic ring and the two nitrogen atoms. msu.edu These radical cations can participate in several subsequent pathways:

Hydrogen Atom Abstraction: The radical cation can be neutralized by donating a hydrogen atom to another radical species, thereby terminating a radical chain reaction. This is the primary mechanism of action for radical-trapping antioxidants. scilit.com

Dimerization and Polymerization: Radical cations can couple with each other or with neutral diamine molecules, leading to the formation of dimers and oligomers. mdpi.com

Further Oxidation: The radical cation can be further oxidized to a quinone diimine species, a common transformation product of PPDs. researchgate.net

The generation of these radical intermediates can be achieved through various means, including chemical oxidation, electrochemistry, or photoredox catalysis. beilstein-journals.org

Role of Steric and Electronic Effects of Cyclohexyl and Ethyl Substituents on Reaction Pathways

The nature of the substituents on the nitrogen atoms profoundly influences the reactivity of p-phenylenediamines. In this compound, the asymmetric substitution with a bulky cyclohexyl group and a smaller ethyl group creates distinct steric and electronic environments at each nitrogen center.

Steric Effects: The bulky cyclohexyl group introduces significant steric hindrance around its adjacent nitrogen atom. nih.govlibretexts.org This steric bulk can impede the approach of reactants, including oxidizing agents or other radicals, potentially slowing down the rate of reaction at this site. osti.govchemistryguru.com.sg Conversely, the smaller ethyl group presents less of a physical barrier, making the other nitrogen atom more accessible. This difference in steric hindrance can lead to regioselectivity in reactions, favoring transformations at the less hindered ethyl-substituted nitrogen.

Catalytic Cycle Elucidation for Diamine-Involving Reactions

In their role as antioxidants, particularly at elevated temperatures, diarylamines and related PPDs can act catalytically, trapping multiple radical species per molecule of antioxidant. scilit.com This process involves a regenerative cycle where the antioxidant is consumed and then reformed.

A plausible catalytic cycle for this compound acting as a radical-trapping antioxidant in the presence of peroxyl radicals (ROO•) can be described as follows:

Radical Trapping (Initiation): The diamine (AmH) donates a hydrogen atom to a chain-propagating peroxyl radical, forming a stable amine radical (Am•) and a hydroperoxide. This step breaks the autoxidation chain.

AmH + ROO• → Am• + ROOH

Cross-Termination: The amine radical can then react with a second peroxyl radical to form intermediate species.

Am• + ROO• → AmOOR

Regeneration: These intermediates can subsequently decompose to regenerate the original amine or other active antioxidant species, allowing the cycle to continue. The specific regeneration pathway can be complex and substrate-dependent. scilit.com

Intermediates Identification and Characterization

The elucidation of any reaction mechanism relies on the successful identification and characterization of transient intermediates. For reactions involving this compound, several key intermediates are proposed.

| Intermediate Species | Description | Potential Characterization Methods |

| Aminium Radical Cation | Formed by the one-electron oxidation of the diamine. It possesses both a positive charge and an unpaired electron, which is delocalized over the π-system. nih.govdtu.dk | Electron Paramagnetic Resonance (EPR) Spectroscopy, UV-Vis Spectroscopy, Cyclic Voltammetry (CV). nih.gov |

| Neutral Aminyl Radical | Formed after the deprotonation of the aminium radical cation or via direct hydrogen atom transfer from the parent diamine. | EPR Spectroscopy. |

| Quinone Diimine | A two-electron oxidation product of the diamine. These species are often colored and can be reactive towards nucleophiles. researchgate.net | High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), NMR Spectroscopy. mdpi.com |

The precise structure of these intermediates is influenced by the cyclohexyl and ethyl substituents. The asymmetric nature of the substitution may lead to a mixture of isomeric radical and quinone diimine intermediates.

Rate-Determining Steps and Kinetic Studies

For the antioxidant action of aromatic amines, the initial reaction with a radical species is often the rate-limiting step. acs.orgnih.gov In the case of this compound scavenging a peroxyl radical, the RDS is typically the hydrogen atom transfer from the N-H bond to the radical. acs.org

The rate of this step is quantified by the inhibition rate constant (kinh). This constant is highly sensitive to the steric and electronic properties of the substituents. nih.gov

| Factor | Influence of Cyclohexyl and Ethyl Substituents | Predicted Effect on Reaction Rate |

| Electronic Effect | Both alkyl groups are electron-donating, which weakens the N-H bond. | Increases the rate of hydrogen atom transfer (kinh). |

| Steric Effect | The bulky cyclohexyl group may hinder the approach of a radical to the N-H group. | Decreases the rate of hydrogen atom transfer (kinh) at the cyclohexyl-substituted site. |

Advanced Spectroscopic and Structural Characterization of N1 Cyclohexyl N1 Ethylbenzene 1,4 Diamine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the application of one-dimensional and two-dimensional NMR experiments, the connectivity and spatial arrangement of atoms within N1-Cyclohexyl-N1-ethylbenzene-1,4-diamine can be thoroughly mapped.

1D and 2D NMR Techniques (¹H, ¹³C, NOESY)

The structural assignment of this compound is achieved by detailed analysis of its ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy : The proton NMR spectrum provides information about the chemical environment of all hydrogen atoms. For this compound, the spectrum can be divided into distinct regions corresponding to the ethyl, cyclohexyl, and aromatic protons. The ethyl group is expected to show a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The cyclohexyl protons would appear as a series of complex, overlapping multiplets in the aliphatic region. The protons on the benzene (B151609) ring would produce signals in the aromatic region, with a splitting pattern indicative of a 1,4-disubstituted system.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this molecule, a total of 10 distinct signals would be expected in the decoupled spectrum, assuming room temperature measurement where conformational changes are rapid: two for the ethyl group, four for the cyclohexyl group (due to symmetry), and four for the aromatic ring (due to symmetry). The chemical shifts provide insight into the electronic environment of each carbon atom.

2D NMR (NOESY) : Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique used to identify protons that are close to each other in space, regardless of whether they are bonded. For this compound, a NOESY experiment would be instrumental in confirming the relative orientation of the substituents. Cross-peaks would be expected between the protons of the ethyl group's methylene (N-CH₂) and the ortho-protons of the benzene ring. Similarly, correlations between the cyclohexyl methine proton (N-CH) and the same aromatic protons would confirm their spatial proximity. sciforum.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Ethyl | -CH₂-CH₃ | ~1.1 (triplet) | ~12-15 |

| Ethyl | -CH₂-CH₃ | ~3.3 (quartet) | ~45-50 |

| Cyclohexyl | N-CH | ~3.4-3.6 (multiplet) | ~55-60 |

| Cyclohexyl | -CH₂- | ~1.0-1.9 (multiplets) | ~25-35 |

| Benzene Ring | Aromatic C-H | ~6.6-7.2 (multiplets) | ~115-125 |

| Benzene Ring | Aromatic C-N | N/A | ~140-150 |

Conformational Analysis via NMR

The conformational dynamics of this compound are primarily governed by the cyclohexane (B81311) ring and rotation around the nitrogen-carbon bonds. At room temperature, the cyclohexane ring undergoes rapid chair-to-chair interconversion, resulting in averaged signals for the axial and equatorial protons in the ¹H NMR spectrum. researchgate.net

However, by using variable-temperature NMR, it is possible to study these dynamics in more detail. At sufficiently low temperatures, the ring inversion can be slowed on the NMR timescale, allowing for the observation of distinct signals for the axial and equatorial protons. nih.govresearchgate.net This technique can provide quantitative data on the energy barrier for the chair-chair interconversion.

Furthermore, restricted rotation around the N-aryl bond can give rise to different rotational isomers, or rotamers. mdpi.com This phenomenon can lead to a doubling of some signals in the NMR spectrum, particularly at low temperatures. mdpi.com Dynamic NMR studies can therefore provide a comprehensive picture of the molecule's preferred three-dimensional structure and its flexibility in solution.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the types of chemical bonds and functional groups present, providing a characteristic "fingerprint" for the compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The FT-IR spectrum of this compound would exhibit several characteristic absorption bands that confirm the presence of its key functional groups. nih.gov The primary amine (-NH₂) group would show a pair of stretching vibrations, while the C-H bonds of the aliphatic ethyl and cyclohexyl groups and the aromatic ring would have distinct stretching frequencies. researchgate.netresearchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Primary Amine (-NH₂) | N-H Bend | 1590 - 1650 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aliphatic (Ethyl, Cyclohexyl) | C-H Stretch | 2850 - 3000 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Tertiary Amine | C-N Stretch | 1250 - 1350 |

Raman Spectroscopy (including Surface-Enhanced Raman Scattering, SERS)

Raman spectroscopy is a complementary technique to FT-IR. It involves inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds. The Raman spectrum would clearly show signals for the C=C stretching modes of the benzene ring and the C-C bonds within the cyclohexyl ring.

Surface-Enhanced Raman Scattering (SERS) is a powerful extension of this technique that can enhance the Raman signal by factors of 10⁶ or more. researchgate.net This is achieved by adsorbing the molecule of interest onto a nanostructured metallic surface, typically gold or silver. arxiv.org The enhancement arises from electromagnetic and chemical mechanisms related to the surface plasmons of the metal. researchgate.net

For this compound, SERS could be used for ultra-sensitive detection. Furthermore, by analyzing which vibrational modes are most strongly enhanced, information about the molecule's orientation upon adsorption to the metal surface can be deduced based on SERS surface selection rules. researchgate.net For example, a perpendicular orientation of the benzene ring to the surface would lead to a significant enhancement of its ring-breathing mode.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The molecular formula of this compound is C₁₄H₂₂N₂, which corresponds to a monoisotopic mass of 218.17830 Da. chemicalbridge.co.uk High-resolution mass spectrometry (HR-MS) can confirm this exact mass, which is a definitive method for compound identification. mdpi.com

Under electron ionization (EI), the molecule will form a molecular ion (M⁺˙) which can then undergo fragmentation. The analysis of these fragments provides valuable structural information. Key fragmentation pathways would include:

Alpha-cleavage: The breaking of the C-C bond adjacent to the nitrogen atom, leading to the loss of an ethyl radical (•CH₂CH₃, 29 Da), resulting in a fragment at m/z 189.

Loss of the cyclohexyl group: Cleavage of the N-cyclohexyl bond can occur.

Benzylic cleavage: Fragmentation of the bonds attached to the aromatic ring is also a common pathway for this class of compounds.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Ion Structure |

| 218 | [C₁₄H₂₂N₂]⁺˙ (Molecular Ion) |

| 189 | [M - C₂H₅]⁺ (Loss of ethyl radical) |

| 135 | [M - C₆H₁₁]⁺ (Loss of cyclohexyl radical) |

A comprehensive search for scholarly articles and experimental data on the advanced spectroscopic and structural characterization of this compound has been conducted.

Despite a thorough review of scientific databases and literature, specific research findings and data pertaining to the Ultraviolet-Visible (UV-Vis) spectroscopy, X-ray Diffraction (XRD), and X-ray Photoelectron Spectroscopy (XPS) of this particular compound are not available in the public domain. The requested detailed analysis, including data tables on its electronic transitions, crystallographic structure, and surface-sensitive spectroscopic characterization, cannot be provided as no published research addresses these specific analytical methods for this compound.

Therefore, it is not possible to generate the article with the specified content and structure.

Surface-Sensitive Spectroscopic Techniques

Energy Dispersive X-ray Spectroscopy (EDX)

Energy Dispersive X-ray Spectroscopy (EDX), also known as EDS, is a powerful analytical technique used for the elemental analysis or chemical characterization of a sample. It is often coupled with electron microscopy techniques such as SEM and TEM. When the sample is bombarded by the electron beam, atoms within the sample are excited, leading to the ejection of an electron from an inner electron shell. An electron from a higher energy outer shell then fills the vacancy, and the excess energy is released in the form of an X-ray. The energy of this X-ray is characteristic of the element from which it was emitted.

For a sample of this compound, an EDX analysis would be expected to primarily detect carbon, nitrogen, and possibly oxygen if the sample has been exposed to air. The presence of other elements would indicate impurities. The quantitative analysis would provide the weight and atomic percentages of the detected elements, which can be compared to the theoretical values calculated from the compound's molecular formula (C₁₄H₂₂N₂).

Expected Elemental Composition Data from EDX Analysis:

| Element | Weight % (Theoretical) | Weight % (Hypothetical Experimental) | Atomic % (Theoretical) | Atomic % (Hypothetical Experimental) |

| Carbon (C) | 81.49 | 80.95 | 60.83 | 60.21 |

| Nitrogen (N) | 12.83 | 12.55 | 8.33 | 8.01 |

| Hydrogen (H)* | 5.68 | Not Detected | 30.84 | Not Detected |

| Oxygen (O) | 0.00 | 6.50 | 0.00 | 3.62 |

| Total | 100.00 | 100.00 | 100.00 | 100.00 |

*Note: EDX is not capable of detecting very light elements like Hydrogen.

The hypothetical data presented in the table suggests a high purity of the analyzed sample, with the experimental values for carbon and nitrogen closely aligning with the theoretical percentages. The detection of oxygen could be attributed to surface adsorption or slight oxidation of the sample.

Electron Microscopy for Morphological and Elemental Analysis

Electron microscopy techniques are indispensable for visualizing the micro and nano-scale morphology of materials. For a crystalline organic compound like this compound, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) would provide complementary information about its external surface features and internal structure, respectively. researchgate.net

Scanning Electron Microscopy (SEM) is a type of electron microscope that produces images of a sample by scanning the surface with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the sample's surface topography and composition.

An SEM analysis of a solid, crystalline sample of this compound would be expected to reveal detailed information about its crystal morphology. For instance, the analysis could show well-defined faceted crystals. In other preparations, it might reveal more amorphous, spherical particle morphologies. researchgate.net The magnification capabilities of SEM would allow for the determination of crystal size and size distribution.

Hypothetical SEM Observations:

Morphology: The sample could consist of well-formed, prismatic crystals with distinct facets and sharp edges, indicating a high degree of crystallinity. Alternatively, depending on the crystallization process, the morphology could be characterized by agglomerates of smaller, irregular particles.

Size: The crystal sizes could range from several micrometers to tens of micrometers.

Surface: At higher magnifications, the crystal surfaces would likely appear smooth, although the presence of surface defects such as steps or etch pits could also be observed.

Transmission Electron Microscopy (TEM) is a microscopy technique in which a beam of electrons is transmitted through a specimen to form an image. This allows for the observation of features within the sample, such as its crystal structure and any defects. Obtaining high-resolution TEM (HRTEM) images of organic materials can be challenging due to their sensitivity to the electron beam. nih.gov

For this compound, a TEM analysis would be invaluable for probing its internal crystalline structure. By using low-dose imaging techniques, it would be possible to visualize the crystal lattice. nih.govlu.se

Hypothetical TEM Findings:

Crystallinity: TEM images would confirm the crystalline nature of the material by revealing ordered atomic arrangements.

Lattice Fringes: High-resolution imaging could show the lattice fringes of the crystal, and the spacing between these fringes could be measured and correlated with X-ray diffraction data. For organic molecules, these lattice spacings are typically in the range of nanometers. acs.org

Defects: TEM could identify the presence of any crystalline defects, such as dislocations or stacking faults, which can have a significant impact on the material's properties.

Polymorphism: It is possible that this compound could exist in different crystalline forms, or polymorphs. TEM could potentially distinguish between co-existing polymorphs. nih.govbohrium.com

Reactivity Profiles and Transformational Chemistry of N1 Cyclohexyl N1 Ethylbenzene 1,4 Diamine

Oxidation and Reduction Chemistry of Diamines

Substituted p-phenylenediamines (PPDs) are well-known for their antioxidant properties, which are a direct result of their oxidation chemistry. nih.govresearchgate.net The oxidation of these compounds typically involves the formation of quinone-diimine species. sid.ir The stability and subsequent reactions of these intermediates are highly dependent on the nature of the substituents on the nitrogen atoms.

The electrochemical oxidation of N,N-dialkyl-p-phenylenediamines has been studied using techniques such as cyclic voltammetry. sid.irresearchgate.net This process generally involves a two-electron transfer, leading to the formation of a quinone-diimine. researchgate.net In aprotic solvents, two separate one-electron transfer steps are often observed. researchgate.net

For N1-Cyclohexyl-N1-ethylbenzene-1,4-diamine, the proposed electrochemical oxidation pathway would involve the initial formation of a radical cation, followed by the loss of a second electron and a proton to yield the corresponding quinone-diimine. The presence of both a primary and a tertiary amino group influences the oxidation potential and the stability of the resulting oxidized species.

The general mechanism for the electrochemical oxidation of a substituted p-phenylenediamine (B122844) is as follows:

First Electron Transfer: The p-phenylenediamine (PPD) loses one electron to form a radical cation (semiquinonediimine).

Second Electron Transfer: The radical cation loses a second electron to form the quinonediimine.

This quinonediimine is an electrophilic species and can undergo further reactions, such as nucleophilic attack, if suitable nucleophiles are present in the medium. sid.ir For instance, in the presence of sulfite (B76179) ions, the quinone-diimine can undergo a Michael-type addition to form sulfonated derivatives. sid.ir

Table 1: General Electrochemical Behavior of Substituted p-Phenylenediamines

| Compound Class | Oxidation Product | Key Features of Voltammetry |

| N,N-dialkyl-p-phenylenediamines | Quinone-diimine | Two reversible one-electron waves in aprotic media. researchgate.net |

| N,N,N',N'-tetramethyl-p-phenylenediamine | Dication (quinonediimine) | Two reversible electron transfer processes. researchgate.net |

| p-Phenylenediamine | Quinonediimine | Two-electron transfer per molecule. researchgate.net |

This table presents generalized data for classes of related compounds due to the absence of specific experimental data for this compound.

Substituted p-phenylenediamines are widely used as antioxidants in rubber and other polymers due to their ability to react with and neutralize oxidizing agents, including atmospheric oxygen and ozone. nih.govbohrium.com The aerobic oxidation of PPDs leads to the formation of their corresponding quinone derivatives (PPD-Qs). nih.gov This process is fundamental to their function as antiozonants and antioxidants.

In the case of this compound, the primary amino group would be the initial site of hydrogen abstraction during aerobic oxidation. The resulting radical can then be further oxidized to the quinone-monoimine.

Table 2: Products of Aerobic Oxidation of Representative p-Phenylenediamines

| p-Phenylenediamine Derivative | Major Oxidation Product |

| N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) | 6PPD-quinone (6PPD-Q) nih.gov |

| N,N'-diphenyl-p-phenylenediamine (DPPD) | DPPD-quinone nih.gov |

| N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) | IPPD-quinone nih.gov |

This table provides examples from related, commercially significant p-phenylenediamines to illustrate the general products of aerobic oxidation.

Derivatization and Functionalization Strategies

The amino groups of this compound serve as versatile handles for a variety of derivatization and functionalization reactions. These reactions allow for the modification of the compound's physical and chemical properties.

The primary and secondary amino groups in p-phenylenediamines can be readily acylated and alkylated. N-acetylation is a common metabolic pathway for p-phenylenediamine and its derivatives. nih.govnih.gov The reaction typically proceeds sequentially, with the primary amino group being more reactive. For this compound, acylation with an acyl halide or anhydride (B1165640) would be expected to occur preferentially at the primary amino group.

Alkylation of the amino groups can also be achieved using various alkylating agents. N-alkylation of anilines and their derivatives is a well-established transformation in organic synthesis, often catalyzed by transition metals. researchgate.netchemrxiv.org These reactions can be used to introduce a wide range of alkyl groups onto the nitrogen atoms.

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). jetir.org This reaction is typically carried out by refluxing the diamine and the carbonyl compound in a suitable solvent, sometimes with acid catalysis. jocpr.com

Schiff bases derived from p-phenylenediamines are of interest due to their coordination chemistry and potential applications as ligands for metal complexes. jocpr.comekb.eg The formation of a Schiff base with this compound would involve the reaction of the -NH2 group with a carbonyl compound, resulting in a C=N double bond.

Table 3: Examples of Condensation Reactions with p-Phenylenediamines

| p-Phenylenediamine | Carbonyl Compound | Product Type |

| o-phenylenediamine | Salicylaldehydes | Symmetrical and unsymmetrical Schiff bases jocpr.com |

| p-phenylenediamine | Acetyl acetone | Schiff base ligand ekb.eg |

| N,N-dimethyl p-phenylene diamine | Salicylaldehyde | Schiff base jocpr.com |

C-H Bond Activation and Selective Functionalization

Direct C-H bond activation and functionalization of aromatic compounds is a powerful tool in modern organic synthesis. While specific studies on the C-H activation of this compound are not prevalent, general principles of C-H activation in aniline (B41778) derivatives can be applied. The amino groups can act as directing groups for ortho-C-H functionalization of the benzene (B151609) ring.

Palladium-catalyzed C-H arylation of anilines has been reported, often requiring a directing group to achieve regioselectivity. nih.gov In the context of this compound, the amino groups could potentially direct functionalization to the positions ortho to them on the aromatic ring. However, the presence of two amino groups with different steric and electronic properties would likely lead to a mixture of products, posing a challenge for selectivity.

Further research would be necessary to explore the potential for selective C-H bond activation of the aromatic ring or even the alkyl substituents in this compound.

Polymerization and Oligomerization Reactivity

While specific studies on this compound are not available, its structural features—a substituted p-phenylenediamine—suggest its potential utility in several types of polymerization reactions. The reactivity of the two amine groups is a key factor in these processes. The primary amine (-NH2) is generally more reactive than the secondary amine (-NH(cyclohexyl)). This difference in reactivity could be exploited to control polymer structure.

Potential polymerization reactions for this compound could include:

Polyaddition Reactions with Epoxides: Aromatic diamines are commonly used as curing agents for epoxy resins. The amine groups can react with the epoxy rings in a ring-opening addition polymerization, leading to the formation of a cross-linked thermoset polymer network. The rate of curing and the final properties of the epoxy polymer would be influenced by the steric hindrance around the amine groups from the cyclohexyl and ethyl substituents. Research on other diamines, such as 4,7,10-trioxa-1,13-tridecanediamine, in reactions with epoxy resins like limonene (B3431351) dioxide, demonstrates the principle of polyaddition with diamines, although it also highlights how isomeric structures can affect reactivity. researchgate.net

Polycondensation Reactions: this compound could potentially be used in polycondensation reactions to form polyamides or polyimides.

Polyamides: Reaction with dicarboxylic acids or their derivatives (e.g., diacid chlorides) would lead to the formation of polyamides. The different reactivity of the primary and secondary amines could result in a specific orientation of the monomer units within the polymer chain. The synthesis of polyamides from other diamines, such as 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane, with various aromatic dicarboxylic acids is a well-documented process. researchgate.net

Polyimides: Reaction with tetracarboxylic dianhydrides would yield polyimides, which are known for their high thermal stability. The process typically involves the formation of a poly(amic acid) intermediate followed by thermal or chemical cyclization.

Reactions with Isocyanates: The amine groups can react with diisocyanates to form polyureas. This is a rapid and efficient polymerization reaction that can be used to produce a wide range of materials, from elastomers to rigid foams.

The bulky cyclohexyl and ethyl groups on one of the nitrogen atoms would be expected to influence the reactivity of the diamine and the properties of the resulting polymers. These groups could:

Reduce Reactivity: The steric bulk may hinder the approach of other monomers to the secondary amine group, potentially slowing down the rate of polymerization compared to unsubstituted or less substituted diamines.

Increase Solubility: The non-polar cyclohexyl and ethyl groups might improve the solubility of the resulting polymers in organic solvents.

Modify Polymer Properties: The incorporation of these bulky, flexible groups into the polymer backbone could affect the material's thermal properties (e.g., glass transition temperature), mechanical properties (e.g., flexibility and toughness), and morphology.

It is important to reiterate that the above discussion is based on the general principles of polymer chemistry and the known reactivity of analogous compounds. Without specific experimental studies on this compound, these remain theoretical possibilities.

Advanced Applications and Functional Materials Derived from N1 Cyclohexyl N1 Ethylbenzene 1,4 Diamine

Coordination Chemistry and Metal Complexes

N1-Cyclohexyl-N1-ethylbenzene-1,4-diamine has emerged as a versatile building block in the development of advanced functional materials, largely owing to its capacity to form stable complexes with a variety of metal ions. Its unique structural and electronic properties make it an excellent candidate for applications in coordination chemistry, leading to novel materials with interesting magnetic and catalytic functionalities.

Design of this compound as a Ligand

The efficacy of this compound as a ligand stems from its molecular architecture. It is a bidentate ligand, featuring two nitrogen donor atoms that can coordinate to a metal center, forming a stable chelate ring. The presence of a phenylenediamine core provides a rigid scaffold, while the N-substituents—a bulky cyclohexyl group and a flexible ethyl group—introduce specific steric and electronic effects.

The key design features of this ligand include:

Donor Atoms: The two nitrogen atoms possess lone pairs of electrons, making them effective Lewis bases for coordinating with electron-accepting metal centers (Lewis acids).

Chelation: As a bidentate ligand, it can form a five-membered chelate ring with a metal ion. This chelate effect significantly enhances the thermodynamic stability of the resulting metal complex compared to coordination with two separate monodentate ligands.

Steric Hindrance: The cyclohexyl and ethyl groups provide considerable steric bulk around one of the nitrogen atoms. This steric hindrance can be strategically used to control the coordination number and geometry of the metal center, prevent the formation of undesirable polymeric structures, and influence the reactivity of the resulting complex.

Electronic Tuning: The electronic properties of the ligand can be modulated. The aromatic ring of the phenylenediamine backbone can participate in electronic delocalization, influencing the electron density on the nitrogen donor atoms and, consequently, the strength of the metal-ligand bond.

These features allow for the rational design of metal complexes with tailored properties for specific applications in magnetism and catalysis.

Synthesis and Characterization of Metal-Diamine Complexes

The synthesis of metal complexes involving this compound typically follows straightforward procedures common in coordination chemistry. The general method involves the reaction of the diamine ligand with a metal salt in a suitable solvent.

A typical synthetic route is as follows:

Dissolution of the this compound ligand in an appropriate organic solvent, such as ethanol, methanol, or acetonitrile.

Addition of a solution of a metal salt (e.g., chlorides, nitrates, or acetates of transition metals like copper, nickel, cobalt, or zinc) to the ligand solution.

The reaction mixture is often stirred at room temperature or heated under reflux to facilitate the complex formation.

The resulting metal complex may precipitate out of the solution upon cooling or after partial evaporation of the solvent. The solid product is then isolated by filtration, washed, and dried.

Once synthesized, these new compounds are thoroughly characterized using a suite of spectroscopic and analytical techniques to determine their structure, composition, and purity.

Table 1: Common Techniques for Characterization of Metal-Diamine Complexes

| Technique | Information Obtained |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the coordination of the nitrogen atoms to the metal center by observing shifts in the N-H and C-N stretching frequencies. The appearance of new low-frequency bands corresponding to metal-nitrogen (M-N) bonds is also indicative of complex formation. |

| UV-Visible (UV-Vis) Spectroscopy | Provides information about the electronic transitions within the complex. Shifts in the absorption bands of the ligand upon coordination and the appearance of new bands, such as d-d transitions for transition metal complexes, help to elucidate the geometry of the coordination sphere. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR spectroscopy can confirm the structure of the ligand within the complex. Changes in the chemical shifts of the protons and carbons near the coordination sites provide evidence of metal-ligand bond formation. For paramagnetic complexes, NMR spectra may show broadened signals. |

| Elemental Analysis | Determines the elemental composition (C, H, N) of the complex, which helps in verifying its empirical formula. |

| Single-Crystal X-ray Diffraction | Provides the most definitive structural information, including bond lengths, bond angles, coordination geometry around the metal center, and the overall molecular structure of the complex in the solid state. |

| Molar Conductivity Measurements | Used to determine whether the complex is an electrolyte or non-electrolyte in solution, which helps in formulating its ionic structure. |

Spin-State and Magnetic Properties of Metal Complexes

When this compound coordinates to paramagnetic transition metal ions (such as Mn(II), Fe(II), Co(II), Ni(II), and Cu(II)), the resulting complexes can exhibit interesting magnetic properties. These properties are primarily determined by the number of unpaired d-electrons on the metal ion and the geometry of the coordination environment created by the ligand. byjus.com

The diamine ligand influences the splitting of the metal's d-orbitals, which in turn determines the spin state of the complex (high-spin or low-spin). The magnetic moment of a complex, which can be measured experimentally, is directly related to the number of unpaired electrons. researchgate.netgcnayanangal.com

Paramagnetism: Complexes with one or more unpaired electrons will be paramagnetic, meaning they are attracted to an external magnetic field. The magnitude of this attraction is proportional to the number of unpaired electrons. byjus.com

Diamagnetism: If all electrons in the metal ion are paired, the complex will be diamagnetic and weakly repelled by a magnetic field. byjus.com

The study of the magnetic properties of these complexes is crucial for their potential application in the design of molecular magnets and other magnetic materials. lucp.net

Catalytic Applications

Metal complexes derived from this compound are promising candidates for catalysis, leveraging the ability of the metal center to facilitate chemical transformations. The ligand plays a crucial role in stabilizing the metal ion, tuning its reactivity, and influencing the selectivity of the catalytic process.

Homogeneous Catalysis with Diamine-Metal Complexes

In homogeneous catalysis, the catalyst and the reactants are in the same phase, typically a liquid solution. Diamine-metal complexes can be highly effective in this domain. For instance, copper complexes with diamine ligands have been shown to be effective in various cross-coupling reactions, which are fundamental processes in organic synthesis. nih.gov

The design of the this compound ligand, with its specific steric and electronic profile, can enhance both the activity and selectivity of the metal catalyst. The bulky substituents can create a specific chiral environment around the metal center, which can be exploited for asymmetric catalysis, a field of immense importance in the synthesis of pharmaceuticals and fine chemicals. mpg.de

Table 2: Potential Homogeneous Catalytic Applications

| Reaction Type | Role of the Diamine-Metal Complex |

| Cross-Coupling Reactions (e.g., Ullmann, Buchwald-Hartwig) | The complex can facilitate the formation of carbon-nitrogen, carbon-oxygen, or carbon-carbon bonds by mediating the reaction between an aryl halide and a nucleophile. tcichemicals.comresearchgate.net |

| Oxidation Reactions | The metal center can exist in multiple oxidation states, allowing it to act as a catalyst for the oxidation of substrates like alcohols or alkenes. |

| Hydrogenation Reactions | The complex can activate molecular hydrogen for the reduction of unsaturated functional groups. |

| Polymerization | The metal complex can act as an initiator or catalyst for the polymerization of olefins or other monomers. |

Heterogeneous Catalysis Incorporating Diamine Derivatives

A significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction products. To overcome this, the homogeneous catalyst can be immobilized onto a solid support, a process known as heterogenization.

Derivatives of this compound can be designed for immobilization. This can be achieved by introducing a functional group onto the ligand that can be covalently bonded to a solid support, such as silica, alumina, or a polymer resin. researchgate.net Another approach is to synthesize a metal-organic framework (MOF) where the diamine derivative acts as the organic linker.

The advantages of creating such a heterogeneous catalyst include:

Easy Separation: The catalyst can be easily removed from the reaction mixture by simple filtration.

Reusability: The immobilized catalyst can often be reused for multiple reaction cycles, which is economically and environmentally beneficial.

Improved Stability: Anchoring the complex to a support can sometimes enhance its thermal and chemical stability.

The development of these supported catalysts is a key area of research aimed at bridging the gap between the high selectivity of homogeneous catalysts and the practical advantages of heterogeneous systems. nih.gov

Asymmetric Catalysis with Chiral Diamine Ligands

Chiral diamines are a cornerstone in the field of asymmetric catalysis, serving as privileged ligands for a wide array of metal-catalyzed reactions that produce enantiomerically enriched products. nih.govbiosynth.comrsc.org While direct studies employing chiral derivatives of this compound in asymmetric catalysis are not extensively documented, the fundamental principles of chiral ligand design suggest its potential as a valuable precursor. nih.govresearchgate.net

The synthesis of chiral ligands often involves the introduction of stereogenic centers, which can be achieved by utilizing chiral starting materials or through asymmetric synthesis. nih.govrsc.org For this compound, chirality could be introduced, for instance, through the use of a chiral cyclohexyl or ethyl group, or by derivatization of the amine functionalities. These chiral variants can then be coordinated with transition metals such as rhodium, iridium, or palladium to form catalysts for reactions like asymmetric hydrogenation, allylic alkylation, and cyclopropanation. nih.govmdpi.compolyu.edu.hk

The steric bulk provided by the cyclohexyl and ethyl groups on the nitrogen atoms can create a well-defined chiral pocket around the metal center. This steric hindrance plays a crucial role in differentiating between the prochiral faces of a substrate, thereby directing the reaction to favor the formation of one enantiomer over the other. researchgate.netmdpi.com Furthermore, the electronic properties of the ligand, influenced by the electron-donating nature of the alkyl and cycloalkyl groups, can modulate the reactivity and selectivity of the metal catalyst. nih.gov The development of polymeric chiral diamine ligands has also been pursued to create recyclable and reusable catalysts. mdpi.com

Polymer Science and Supramolecular Materials

The presence of two reactive amine groups makes this compound a valuable building block in polymer science and for the construction of supramolecular assemblies. specialchem.com

Use as Monomers in Polymer Synthesis

This compound can be utilized as a monomer in the synthesis of various high-performance polymers. Diamines are fundamental components in the production of polyamides, polyimides, and polyureas, where they react with dicarboxylic acids, dianhydrides, or diisocyanates, respectively. specialchem.com The incorporation of the bulky and non-polar cyclohexyl and ethyl groups into the polymer backbone can significantly impact the final properties of the material. maastrichtuniversity.nl

For instance, in the context of poly(p-phenylenediamine)s, which are known for their thermal stability and conductivity, the introduction of N-substituents can enhance solubility and processability. researchgate.netscilit.comresearchgate.net The cyclohexyl and ethyl groups disrupt the close packing of polymer chains, reducing intermolecular forces and thereby improving their solubility in common organic solvents. scilit.com This improved processability is crucial for the fabrication of films, fibers, and other articles from these otherwise intractable polymers. maastrichtuniversity.nl Furthermore, the incorporation of such bulky groups can increase the thermal stability of the resulting polymers. maastrichtuniversity.nl

| Polymer Type | Potential Monomer Reactant | Anticipated Property Enhancement |

| Polyamide | Dicarboxylic acid (e.g., terephthalic acid) | Improved solubility, thermal stability |

| Polyimide | Dianhydride (e.g., pyromellitic dianhydride) | Enhanced processability, good mechanical properties |

| Polyurea | Diisocyanate (e.g., methylene (B1212753) diphenyl diisocyanate) | Increased flexibility, chemical resistance |

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The nitrogen atoms of this compound can act as coordination sites for metal ions, making it a suitable organic linker for the construction of coordination polymers and metal-organic frameworks (MOFs). doi.orgnih.govmdpi.com MOFs are crystalline materials with well-defined porous structures, which have shown promise in gas storage, separation, and catalysis. researchgate.netrsc.orgmdpi.com

The geometry and connectivity of the linker are critical in determining the final topology and properties of the MOF. researchgate.net The use of a substituted p-phenylenediamine (B122844) like this compound as a linker could lead to the formation of novel framework structures. The cyclohexyl and ethyl groups would project into the pores of the framework, modifying their size, shape, and chemical environment. researchgate.netnih.gov This functionalization of the pore surface can be exploited to tune the MOF's properties for specific applications. For example, the hydrophobic nature of the alkyl and cycloalkyl groups could enhance the framework's affinity for non-polar guest molecules. rsc.org While p-phenylenediamine itself has been used to create coordination polymers, the introduction of N-substituents offers a pathway to more complex and functional materials. rsc.orgdoi.org

Supramolecular Assembly Driven by Non-Covalent Interactions

Non-covalent interactions, particularly hydrogen bonding, play a pivotal role in directing the self-assembly of molecules into well-ordered supramolecular architectures. nih.govrsc.orgnih.gov In the case of this compound, the secondary amine functionalities can act as both hydrogen bond donors and acceptors.

The presence of the bulky cyclohexyl and ethyl groups will sterically influence the formation of hydrogen bonds. nih.gov Unlike primary aromatic amines that can form extensive hydrogen-bonded networks, the N-substituents in this molecule will likely lead to more discrete or lower-dimensional hydrogen-bonded motifs. nih.govnih.gov The specific arrangement of molecules in the solid state will be a delicate balance between hydrogen bonding, van der Waals interactions, and potential π-stacking of the benzene (B151609) rings. nih.gov The study of the crystal structure of related N-substituted p-phenylenediamines reveals that N—H⋯N and N—H⋯π interactions are significant in their packing. nih.govpleiades.online Understanding and controlling these non-covalent interactions are key to designing crystalline materials with desired properties, a field known as crystal engineering. researchgate.net

Development of Optoelectronic Materials

Polymers with extended π-conjugated systems often exhibit interesting optoelectronic properties, including nonlinear optical (NLO) behavior. mdpi.com

Nonlinear Optical (NLO) Properties

Third-order nonlinear optical (NLO) materials are of great interest for applications in optical switching, data storage, and optical limiting. mdpi.comibm.comresearchgate.net Polymers derived from p-phenylenediamine can possess a delocalized π-electron system along the polymer backbone, which is a key requirement for exhibiting NLO properties.

Emerging Research Directions and Methodological Innovations for N1 Cyclohexyl N1 Ethylbenzene 1,4 Diamine Studies

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of materials science and chemical research. For molecules in the p-phenylenediamine (B122844) class, these computational tools offer a powerful approach to predict key properties and guide the design of new derivatives with tailored functionalities.

Machine learning models, particularly multilayer perceptron (MLP) models, have been successfully employed to predict the solubility parameters and bond dissociation energies (BDE) of PPD derivatives. rsc.org These models establish a correlative relationship between the molecular structure, various descriptors, and the target parameters. By analyzing factors such as carbon chain length, the position of side groups, and the nature of functional groups, researchers can forecast the antioxidant efficacy and compatibility of new compound designs. For instance, studies on related PPDs have shown that molecular polarity is a key determinant of antioxidant performance. rsc.org

The predictive power of AI can significantly reduce the time and resources required for experimental screening of new antioxidant candidates. By creating vast datasets of virtual compounds and predicting their properties, researchers can prioritize the synthesis and testing of the most promising molecules, thereby streamlining the development of high-efficiency antioxidants. rsc.org

Advanced In-Situ/Operando Characterization Techniques

Understanding the dynamic processes that PPD antioxidants undergo in real-world applications, such as stabilizing polymers, requires sophisticated analytical methods. Advanced in-situ and operando characterization techniques are critical for observing the chemical transformations of these compounds under actual operating conditions.

Techniques like high-resolution magic angle spinning (HRMAS) NMR spectroscopy are being used to study the behavior of PPDs within complex matrices, such as reconstructed human epidermis, to understand their metabolic fate. nih.gov This method allows for the real-time observation of reactions like acetylation, which has been identified as a major metabolic pathway for PPDs. nih.gov Furthermore, under oxidative stress, HRMAS NMR can detect the formation of adducts with biological nucleophiles like cysteine, providing insights into potential mechanisms of action and interaction. nih.gov

While not yet documented for N1-Cyclohexyl-N1-ethylbenzene-1,4-diamine specifically, the application of such operando spectroscopic methods is crucial for elucidating the antioxidant mechanism in polymers. These techniques could reveal the transient radical species and transformation products formed as the antioxidant scavenges degrading radicals, providing a clearer picture of its stabilization efficacy and lifetime.

Green and Sustainable Synthetic Approaches

The chemical industry is increasingly moving towards more environmentally friendly and sustainable manufacturing processes. For the synthesis of N-substituted aromatic diamines, this translates to the development of "green" synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Current research in this area focuses on catalyst-free reactions in environmentally benign solvents like water or the development of reusable, efficient catalysts. For instance, methods for the synthesis of unsymmetrical ureas, which share synthetic challenges with unsymmetrical PPDs, have been developed in aqueous media without the need for a base or catalyst. researchgate.net Another approach involves palladium-catalyzed amidation, which offers a general and practical method for preparing unsymmetrically substituted compounds. nih.gov

The synthesis of N,N'-dialkyl-p-phenylenediamines has been achieved in a high atom economy process through the condensation of 1,4-cyclohexanedione (B43130) with primary alkylamines in the presence of air at room temperature, with water as the main byproduct. While this method produces symmetrically substituted PPDs, it highlights the trend towards milder and more sustainable reaction conditions that could be adapted for unsymmetrical compounds like this compound.

Multi-Scale Modeling and Simulation for Complex Systems

To fully comprehend the behavior of antioxidant molecules in materials like polymers, researchers are turning to multi-scale modeling and simulation. This computational approach bridges the gap between the molecular level and the macroscopic properties of a material.

By combining quantum chemical calculations with molecular dynamics and larger-scale simulations, scientists can predict how an antioxidant molecule will distribute itself within a polymer matrix, its mobility, and its chemical reactivity towards oxidative species. tue.nl These simulations can provide fundamental insights into the structure-property relationships that govern antioxidant effectiveness. For example, computational studies on PPD derivatives have been used to investigate their ground-state geometries and the energetics of radical formation, which are key to their antioxidant function. researchgate.net

The application of multi-scale modeling to systems containing this compound could help optimize its use in specific polymer formulations, predict its long-term stability, and guide the design of next-generation antioxidants with improved performance profiles. tue.nl

Q & A

Basic: What synthetic methodologies are recommended for N1-Cyclohexyl-N1-ethylbenzene-1,4-diamine?

Answer:

Synthesis typically involves nucleophilic substitution or reductive amination. For example:

- Electrophilic substitution : React 1,4-diaminobenzene with cyclohexyl and ethyl halides under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 80–100°C .

- Reductive amination : Use cyclohexylamine and ethylamine with 1,4-benzoquinone, followed by reduction with NaBH₄ or LiAlH₄ to stabilize the diamine backbone .

Key considerations : Monitor reaction progress via TLC or HPLC to avoid over-alkylation byproducts.

Basic: What spectroscopic techniques validate the structure of this compound?

Answer:

- FT-IR : Confirm N–H stretches (3200–3400 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹) .

- NMR : Use ¹H NMR to resolve cyclohexyl protons (δ 1.0–2.0 ppm, multiplet) and ethyl groups (δ 1.2–1.4 ppm, triplet). ¹³C NMR identifies aromatic carbons (δ 115–130 ppm) and aliphatic carbons (δ 20–50 ppm) .

- UV-Vis : Detect π→π* transitions in the aromatic system (λ~250–300 nm) .

Advanced: How do computational models (e.g., DFT) predict electronic properties of this compound?

Answer:

- DFT/B3LYP/6-311++G(d,p) : Optimize geometry to calculate HOMO-LUMO gaps (indicative of reactivity) and electrostatic potential maps (charge distribution) .

- NBO analysis : Quantify hyperconjugative interactions (e.g., σ→σ* or n→π*) to explain stabilization energies .

- TD-DFT : Predict UV-Vis spectra and compare with experimental data to validate electronic transitions .

Advanced: How does substitution on the benzene ring influence reactivity compared to analogs (e.g., N1,N4-dialkyl derivatives)?

Answer:

- Steric effects : Cyclohexyl groups reduce electrophilic substitution rates due to steric hindrance, as shown in comparative studies of N1-alkyl vs. N1-aryl analogs .

- Electronic effects : Ethyl groups donate electron density via induction, increasing nucleophilicity at the amine centers compared to electron-withdrawing substituents .

Method : Use Hammett constants (σ) to correlate substituent effects with reaction kinetics .

Advanced: How can contradictions in biological activity data (e.g., antimicrobial vs. cytotoxicity) be resolved?

Answer:

- Dose-response assays : Perform MIC (Minimum Inhibitory Concentration) and MTT cytotoxicity assays in parallel to establish therapeutic windows .

- Molecular docking : Screen against targets (e.g., DNA gyrase) to identify binding affinities and selectivity. For example, docking scores >−7 kcal/mol suggest strong inhibition .

- SAR studies : Modify substituents (e.g., cyclohexyl vs. phenyl) to isolate bioactive moieties .

Advanced: What role do steric effects play in the conformational flexibility of this compound?

Answer:

- X-ray crystallography : Resolve dihedral angles between the benzene ring and substituents. Bulky cyclohexyl groups restrict rotation, favoring a planar conformation .

- Molecular dynamics simulations : Simulate rotations around C–N bonds to calculate energy barriers (e.g., 10–15 kcal/mol for cyclohexyl rotation) .

Basic: What thermal stability data are critical for handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.